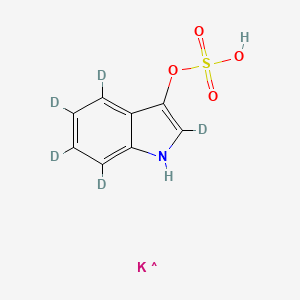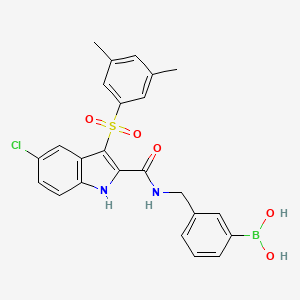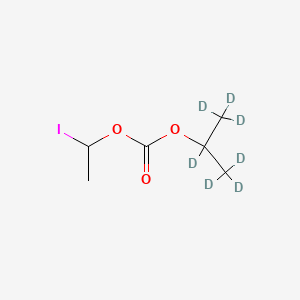
1-Iodoethyl Isopropyl-d7 Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodoethyl isopropyl carbonate-d7 is a deuterated derivative of 1-iodoethyl isopropyl carbonate. This compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to an isopropyl carbonate group. The deuterium labeling (d7) indicates the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-iodoethyl isopropyl carbonate-d7 involves several steps:
Formation of Isopropyl Carbonate: The initial step involves the reaction of isopropanol with dimethyl carbonate to form isopropyl carbonate.
Iodination: The isopropyl carbonate is then reacted with hydrogen iodide to produce 1-iodoethyl isopropyl carbonate.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium to obtain 1-iodoethyl isopropyl carbonate-d7.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Iodoethyl isopropyl carbonate-d7 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl isopropyl carbonate.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl-containing compounds.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodoethyl isopropyl carbonate-d7 has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly as a precursor in the synthesis of cephalosporin antibiotics.
Isotope Labeling: The deuterium labeling makes it valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps in elucidating molecular structures and dynamics.
Wirkmechanismus
The mechanism of action of 1-iodoethyl isopropyl carbonate-d7 is primarily related to its role as an intermediate in chemical reactions. The iodine atom acts as a leaving group, facilitating various substitution and elimination reactions. The deuterium atoms provide stability and can influence reaction kinetics and mechanisms, making it a useful tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
1-Iodoethyl isopropyl carbonate-d7 can be compared with other similar compounds, such as:
1-Iodoethyl isopropyl carbonate: The non-deuterated version, which has similar chemical properties but lacks the stability and unique characteristics provided by deuterium.
Ethyl isopropyl carbonate: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Bromoethyl isopropyl carbonate: Similar to the iodo compound but with bromine as the leaving group, which can affect reaction rates and mechanisms.
The uniqueness of 1-iodoethyl isopropyl carbonate-d7 lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and mechanistic studies.
Eigenschaften
Molekularformel |
C6H11IO3 |
|---|---|
Molekulargewicht |
265.10 g/mol |
IUPAC-Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 1-iodoethyl carbonate |
InChI |
InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3/i1D3,2D3,4D |
InChI-Schlüssel |
XZVBIIRIWFZJOE-UAVYNJCWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)OC(C)I |
Kanonische SMILES |
CC(C)OC(=O)OC(C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


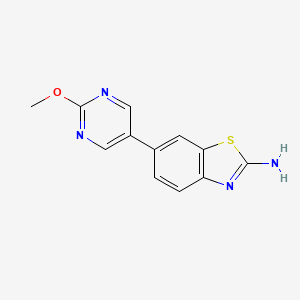
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
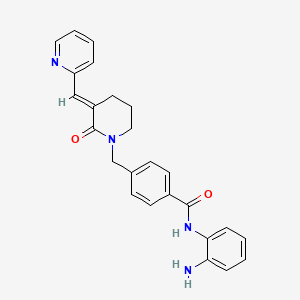
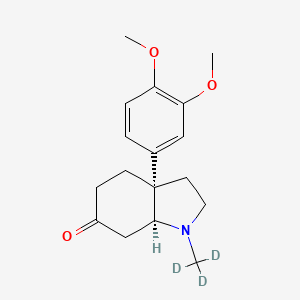
![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
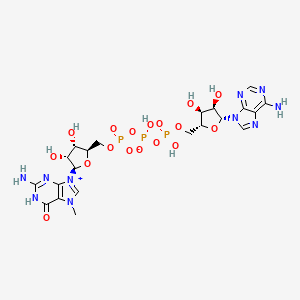
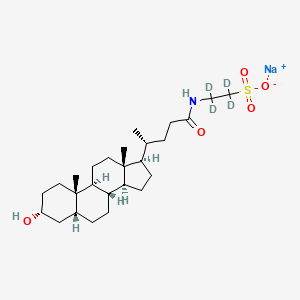
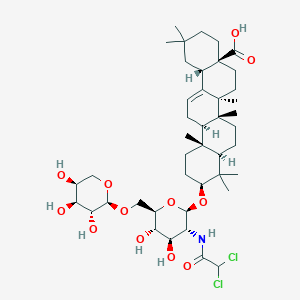
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
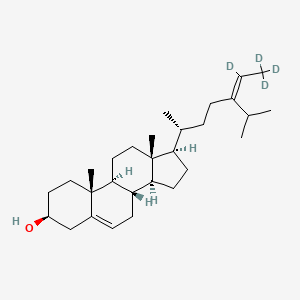
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
